Lead(II) perchlorate trihydrate
Overview
Description
Lead(II) perchlorate trihydrate is a chemical compound with the formula Pb(ClO₄)₂·3H₂O. It is an extremely hygroscopic white solid that is highly soluble in water . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Lead(II) perchlorate trihydrate is a perchlorate compound that primarily targets the pyridyl group . The pyridyl group plays a significant role in various biochemical reactions, particularly in the formation of complex organic structures.
Mode of Action
The interaction of this compound with its targets involves the protonation of the pyridyl group . Protonation is a chemical reaction that results in the addition of a proton (H+) to an atom, molecule, or ion, making the compound more positive.
Pharmacokinetics
It is known to be extremely hygroscopic and very soluble in water , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the protonation state of the pyridyl group . These changes can potentially alter the chemical behavior of the compounds in which the pyridyl group is present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is extremely hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and reactivity. Furthermore, its solubility in water suggests that its action and efficacy can be influenced by the presence and amount of water in the environment.
Preparation Methods
Lead(II) perchlorate trihydrate can be synthesized through several methods:
Reaction with Perchloric Acid: One common method involves reacting lead(II) oxide, lead carbonate, or lead nitrate with perchloric acid.
Industrial Production: Industrially, the compound is produced by similar methods but on a larger scale, ensuring the removal of excess perchloric acid and obtaining the trihydrate form by controlling the temperature and humidity conditions.
Chemical Reactions Analysis
Lead(II) perchlorate trihydrate undergoes various chemical reactions:
Oxidation: Due to its strong oxidizing nature, it can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to lead(II) chloride and a mixture of lead oxides at high temperatures (around 250°C).
Substitution: It can react with other anions to form different lead salts.
Common Reagents and Conditions: Common reagents include perchloric acid, chloride ions, and reducing agents.
Scientific Research Applications
Lead(II) perchlorate trihydrate has several scientific research applications:
Comparison with Similar Compounds
Lead(II) perchlorate trihydrate can be compared with other similar compounds such as:
- Mercury(II) perchlorate
- Tin(II) perchlorate
- Cadmium perchlorate
These compounds share similar oxidizing properties but differ in their reactivity and applications.
Properties
IUPAC Name |
lead(2+);diperchlorate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.3H2O.Pb/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGGEAQRICYXNM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6O11Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648474 | |
Record name | lead(2+);diperchlorate;trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-62-8 | |
Record name | lead(2+);diperchlorate;trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | lead(II) perchlorate trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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